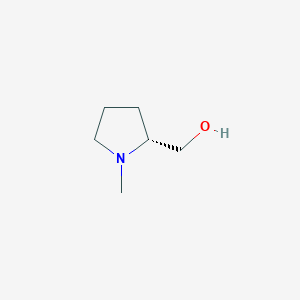

N-Methyl-D-prolinol

Description

BenchChem offers high-quality N-Methyl-D-prolinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-D-prolinol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2R)-1-methylpyrrolidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-4-2-3-6(7)5-8/h6,8H,2-5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOJPHPOVDIRJK-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99494-01-6 | |

| Record name | [(2R)-1-methylpyrrolidin-2-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Scalable Synthesis of Enantiopure N-Methyl-D-Prolinol: A Dual-Stage Protocol

Executive Summary & Strategic Overview

N-Methyl-D-prolinol (CAS: 99494-01-6) is a critical chiral auxiliary and building block, widely employed in the synthesis of Corey-Bakshi-Shibata (CBS) catalysts and as a ligand in asymmetric organocatalysis.[1][2] While L-proline derivatives are ubiquitous, the D-enantiomer is frequently required to access unnatural stereochemistry in pharmaceutical intermediates.[1]

This technical guide details a robust, scalable "Methylation-First" synthetic pathway starting from D-Proline.[1][3] Unlike routes that reduce D-proline to D-prolinol prior to methylation, this protocol prioritizes N-methylation on the amino acid.[1] This strategy utilizes the carboxylate moiety to sterically and electronically stabilize the chiral center during the thermal stress of alkylation, minimizing racemization risks before the final reduction step.[3]

Core Advantages of this Protocol:

-

Enantiomeric Integrity: High retention of stereochemistry (

ee) via the Eschweiler-Clarke mechanism.[1][3] -

Atom Economy: Avoids the use of expensive protecting groups (e.g., Boc, Cbz).[1][3][4]

-

Scalability: Utilizes standard reagents (Formaldehyde, Formic Acid,

) and avoids high-pressure hydrogenation.[1][4] -

Safety: Incorporates a self-limiting Fieser workup to manage aluminum byproducts safely.[3]

Synthetic Pathway & Mechanism[3]

The synthesis proceeds in two distinct stages:

-

Reductive Methylation: Conversion of D-Proline to N-Methyl-D-Proline using the Eschweiler-Clarke reaction.[1][2][3]

-

Global Reduction: Conversion of the carboxylic acid to the primary alcohol using Lithium Aluminum Hydride (

).[1][3]

Reaction Scheme Visualization

Caption: Two-step "Methylation-First" pathway ensuring chiral center stability.

Detailed Experimental Protocol

Stage 1: N-Methylation (Eschweiler-Clarke Modification)[1]

Objective: Synthesize N-Methyl-D-Proline without racemization.

Mechanism: The reaction proceeds via an iminium ion intermediate, reduced by formic acid with the release of

Reagents:

-

D-Proline (

equiv)[1][2] -

Formaldehyde (

aq.[1][3] solution, -

Formic Acid (

or

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Charge D-Proline and Formic Acid.[3] Stir until dissolved. The reaction is slightly exothermic; cooling is generally not required at this scale but monitor temperature.[3]

-

Addition: Add Formaldehyde solution.

-

Reaction: Heat the mixture to reflux (

) for 6–12 hours. -

Monitoring: Monitor by TLC (System:

4:1:1, stain with Ninhydrin). The product spot will differ in -

Workup (Critical for Next Step):

-

Concentrate the reaction mixture under reduced pressure to remove excess formic acid and water.[3]

-

Chase Step: Add toluene (

) and re-evaporate to azeotropically remove residual water/formic acid.[1][3] -

Result: The crude N-Methyl-D-Proline is obtained as a viscous oil or semi-solid.[1][2] It can be used directly in the reduction step if thoroughly dried.[3]

-

Stage 2: Reduction via [1][6]

Objective: Reduce the carboxylic acid to the primary alcohol.

Safety Note:

Reagents:

-

(

-

Anhydrous THF (Tetrahydrofuran)[1]

Protocol:

-

LAH Suspension: In a 3-neck flask under inert atmosphere, suspend

in anhydrous THF ( -

Substrate Addition: Dissolve the crude N-Methyl-D-Proline in anhydrous THF. Add this solution dropwise to the LAH suspension via an addition funnel.

-

Reflux: Once addition is complete and gas evolution subsides, warm to room temperature, then heat to reflux for 4–6 hours.

-

Quench (Fieser Method): This is the industry standard for generating granular, filterable aluminum salts.[1][3]

Workup Logic: The Fieser Method

The Fieser workup is superior to acid quenching for amino-alcohols, as it prevents the formation of hard-to-extract salts.[1][2]

Formula for

Caption: Fieser workup logic for safe aluminum salt removal.

-

Isolation: Filter the white granular precipitate through a Celite pad. Wash the cake with THF.

-

Purification: Dry the filtrate over

, filter, and concentrate. -

Distillation: Purify the residue by vacuum distillation.

Quantitative Data & Quality Control

Product Specifications

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow liquid | Visual |

| Purity (GC/HPLC) | GC-FID or HPLC-ELSD | |

| Enantiomeric Excess | Chiral HPLC | |

| Boiling Point | Vacuum Distillation | |

| Density | @ | |

| Refractive Index | Refractometer |

Chiral Analysis (Critical Control)

To verify enantiopurity, derivatization is often required due to the lack of strong chromophores.[1][3]

-

Method: Derivatization with Mosher's Acid Chloride or analysis on a Chiralpak AD-H or OD-H column.[1][2][3]

-

Alternative: Optical Rotation.[3] Compare with literature values for (S)-isomer (inverted sign).

Troubleshooting & Expert Insights

-

Racemization Risk: While Eschweiler-Clarke is robust, excessive heat (

) during the chase step (solvent removal) can induce partial racemization.[1][3] Use a rotary evaporator with a bath temperature -

Moisture Control: The intermediate N-Methyl-D-Proline is hygroscopic.[1][2][3] If carrying water into the LAH reduction, the excess hydride will be consumed violently.[3][4] Ensure the intermediate is "bone dry" or use a larger excess of LAH (carefully).

-

Odor Management: The intermediate and product are amines.[3][5][8] Use a fume hood and clean glassware with a dilute acid rinse to neutralize odors.[3]

References

-

Sigma-Aldrich. (R)-1-Methyl-2-pyrrolidinemethanol Product Specification. Retrieved from [1]

-

ChemicalBook. N-Methyl-D-prolinol Properties and Synthesis. Retrieved from [1]

-

National Institutes of Health (NIH) - PubChem. (2S)-1-Methyl-2-pyrrolidinemethanol Compound Summary. Retrieved from [1]

-

University of Rochester. Fieser Workup for Aluminum Hydride Reductions. Retrieved from [1]

-

Organic Syntheses. (S)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo-[1,2-c][1,3,2]oxazaborole-borane Complex. (Demonstrates Proline reduction context). Retrieved from [1][4]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CAS 99494-01-6: N-Methyl-D-prolinol | CymitQuimica [cymitquimica.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. CN1373125A - Process for preparing D-proline - Google Patents [patents.google.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Magic Formulas [chem.rochester.edu]

- 8. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of N-Methyl-D-prolinol

An In-Depth Technical Guide to the Structure and Chirality of N-Methyl-D-prolinol

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern asymmetric synthesis, the demand for robust, reliable, and accessible chiral building blocks is paramount. N-Methyl-D-prolinol, a derivative of the naturally occurring amino acid D-proline, has emerged as a cornerstone molecule in this context.[1] Its rigid pyrrolidine framework, combined with a stereodefined carbinol moiety and a tertiary amine, provides a unique and powerful platform for inducing chirality in a vast array of chemical transformations. This guide offers a detailed exploration of the structure, synthesis, and application of N-Methyl-D-prolinol, providing field-proven insights for professionals engaged in fine chemical synthesis and pharmaceutical development. Its utility extends from serving as a precursor to potent organocatalysts to acting as a reliable chiral auxiliary, making a thorough understanding of its properties essential for advanced chemical design.[2][3]

Part 1: Elucidating the Core Structure and Stereochemistry

N-Methyl-D-prolinol, systematically named (R)-1-Methyl-2-pyrrolidinemethanol, is defined by its five-membered pyrrolidine ring.[1] The core structure features a hydroxymethyl group (-CH₂OH) at the C2 position and a methyl group (-CH₃) attached to the ring's nitrogen atom.

The critical feature of this molecule is its chirality, which originates from the stereocenter at the C2 position of the pyrrolidine ring. The "D" designation in its common name corresponds to an (R) absolute configuration at this carbon. This specific three-dimensional arrangement is the source of its utility in stereoselective synthesis, as it creates a defined chiral environment that influences the transition states of reactions. Its enantiomer, N-Methyl-L-prolinol, possesses the opposite (S) configuration.

Caption: Enantiomeric relationship of N-Methyl-prolinol.

Physicochemical and Spectroscopic Data

A precise understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key properties of N-Methyl-D-prolinol are summarized below. Characterization is typically achieved through a combination of mass spectrometry, NMR spectroscopy, and measurement of optical rotation to confirm both chemical identity and enantiomeric purity.[4][5]

| Property | Value | Reference |

| CAS Number | 99494-01-6 | [1] |

| Molecular Formula | C₆H₁₃NO | [6] |

| Molecular Weight | 115.17 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [2][4] |

| Boiling Point | 68-71 °C (lit.) | [4] |

| Density | 0.971 g/mL at 25 °C | [4] |

| SMILES | CN1CCC[C@@H]1CO | [6] |

| Mass Spectrum (ESI) | m/z: 116 [M + 1] | [4] |

Part 2: Synthesis and Methodologies

The accessibility of N-Methyl-D-prolinol is rooted in the availability of its parent amino acid, D-proline, from the chiral pool. A common and robust laboratory-scale synthesis involves the reduction of an N-protected D-prolinol derivative.

Rationale for Synthetic Strategy

The chosen synthetic pathway leverages powerful and well-understood transformations. The use of a protecting group on the nitrogen atom of the starting prolinol, such as the tert-butoxycarbonyl (Boc) group, is a critical first consideration. This step is essential to prevent the acidic N-H proton from interfering with the strong reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for the reduction due to its high efficacy in reducing both the ester/acid functionality of the proline precursor and the carbamate of the protecting group, accomplishing N-methylation in a single, efficient step.

Experimental Protocol: Reduction of N-Boc-D-prolinol

This protocol describes a validated method for the preparation of N-Methyl-D-prolinol.[4]

-

Reaction Setup: A solution of N-tert-butoxycarbonyl-R-prolinol (e.g., 2 mmol) in dry tetrahydrofuran (THF) is prepared in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon).

-

Reagent Addition: The solution is cooled to 0 °C using an ice-water bath. Lithium aluminum hydride (LiAlH₄) (e.g., 6 mmol, 3 equivalents) is added portion-wise. Causality Note: The excess LiAlH₄ ensures complete reduction of both the primary alcohol's precursor and the Boc-protected amine to a methyl group.

-

Reflux: After the initial gas evolution subsides, the reaction mixture is heated to reflux and maintained for approximately 2 hours to drive the reaction to completion.

-

Workup and Quenching: The reaction is carefully quenched by cooling the mixture back to 0 °C and slowly adding methanol, followed by water. Trustworthiness Note: This quenching procedure must be performed with extreme caution due to the exothermic reaction of excess LiAlH₄ with protic solvents.

-

Isolation: The resulting slurry is filtered, and the solid is washed with THF. The combined organic filtrates are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield N-Methyl-D-prolinol as a colorless oil.[4]

Caption: Synthetic workflow for N-Methyl-D-prolinol preparation.

Part 3: The Role of Chirality in Asymmetric Catalysis

The primary value of N-Methyl-D-prolinol lies in its application as a chiral auxiliary or as a precursor to more complex chiral ligands and organocatalysts.[7] A chiral auxiliary is a molecule that is temporarily incorporated into a substrate, directs a stereoselective reaction, and is subsequently removed, having imparted its chirality to the product.[7]

Mechanism of Stereochemical Control

When N-Methyl-D-prolinol or its derivatives are used, they create a sterically hindered and electronically biased environment around the reactive center. The rigid pyrrolidine ring and the defined stereocenter force approaching reagents to adopt a specific trajectory, leading to the preferential formation of one enantiomer or diastereomer.

For instance, in proline-catalyzed reactions like aldol or Mannich additions, the catalyst forms a chiral enamine or iminium ion intermediate.[8][9] The bulky and stereochemically defined framework of the proline derivative blocks one face of this intermediate, forcing the electrophile to attack from the less hindered face, thus ensuring high stereoselectivity.[9] This principle is fundamental to its role in the synthesis of chiral pharmaceuticals, where precise control of stereochemistry is non-negotiable.[4][10]

Caption: General workflow of a chiral auxiliary-mediated synthesis.

Conclusion

N-Methyl-D-prolinol stands as a testament to the power of leveraging the chiral pool for practical synthetic solutions. Its well-defined stereochemistry, rigid conformational structure, and straightforward synthesis make it an invaluable tool for researchers in organic chemistry and drug development. By serving as a robust chiral auxiliary and a precursor to a new generation of catalysts, it enables the efficient and selective synthesis of complex chiral molecules, thereby accelerating the discovery and production of novel therapeutics and fine chemicals. A comprehensive grasp of its structure and reactivity is, therefore, a key asset for any scientist operating at the forefront of chemical synthesis.

References

-

ResearchGate. (n.d.). The reported N-demethylation reactions. A-D, traditional chemical... Retrieved from [Link]

-

RSC Blogs. (2013, May 8). Improving catalytic performance of (L)-proline with chiral additives. Retrieved from [Link]

-

ACS Publications. (2026, January 26). Helical Aromatic Oligoamide Macrocycle Incorporated with a Ferrocene Unit for Encapsulation and Chirality Signaling of Zwitterionic Proline. Organic Letters. Retrieved from [Link]

-

Chemsrc. (2025, August 23). N-Methyl-L-prolinol | CAS#:99494-01-6. Retrieved from [Link]

-

MDPI. (2026, January 30). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. Retrieved from [Link]

-

Wikipedia. (n.d.). Prolinol. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 16). 10.1: Chiral Proline Based Reactions. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). L-Proline, 2-methyl-. Retrieved from [Link]

-

PMC - NIH. (2024, September 11). Proline-Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts. Retrieved from [Link]

-

Wikipedia. (n.d.). Proline organocatalysis. Retrieved from [Link]

-

NIH. (n.d.). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

-

PubMed Central. (n.d.). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Retrieved from [Link]

Sources

- 1. CAS 99494-01-6: N-Methyl-D-prolinol | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. Prolinol - Wikipedia [en.wikipedia.org]

- 4. N-Methyl-D-prolinol | 99494-01-6 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. 99494-01-6|N-Methyl-D-prolinol|BLD Pharm [bldpharm.com]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 10. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of N-Methyl-D-prolinol

Executive Summary

N-Methyl-D-prolinol (CAS: 99494-01-6), also known as (R)-1-methyl-2-pyrrolidinemethanol, is a critical chiral auxiliary and ligand precursor in asymmetric synthesis. Its utility in drug development—specifically in the synthesis of enantiopure pharmaceuticals—relies heavily on the precise validation of its stereochemistry and purity.

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) for researchers. Unlike standard data sheets, this document integrates spectral data with mechanistic interpretation, enabling scientists to validate not just the identity but the structural integrity of the compound during synthesis or quality control.

Molecular Architecture & Properties

Before interpreting spectral data, one must understand the electronic environment of the molecule. The pyrrolidine ring imposes conformational rigidity, while the N-methyl and hydroxymethyl groups introduce specific electronic shielding and descreening effects.

| Property | Value |

| IUPAC Name | [(2R)-1-methylpyrrolidin-2-yl]methanol |

| Molecular Formula | |

| Molecular Weight | 115.17 g/mol |

| Chirality | D-isomer (R-configuration) |

| Key Functional Groups | Tertiary Amine, Primary Alcohol |

Note on Stereochemistry: The spectroscopic data (NMR, IR, MS) for N-Methyl-D-prolinol is identical to its enantiomer, N-Methyl-L-prolinol (CAS: 34381-71-0), in achiral environments.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity. For N-Methyl-D-prolinol, the fragmentation pattern is dominated by the stability of the pyrrolidine ring and the facile loss of the hydroxymethyl group.

Fragmentation Logic

The ionization of N-Methyl-D-prolinol typically occurs at the nitrogen lone pair, forming a radical cation. The most diagnostic fragmentation is the cleavage of the C2-C(hydroxymethyl) bond.

-

Molecular Ion (

): m/z 115 (Often weak due to rapid fragmentation). -

Base Peak: m/z 84. This corresponds to the loss of the hydroxymethyl group (

, 31 Da). The resulting ion is a stable N-methylpyrrolidinium cation. -

Secondary Fragments:

-

m/z 70: Loss of a methyl radical from the base peak (uncommon) or ring opening.

-

m/z 42: Characteristic

fragment from the pyrrolidine ring.

-

Fragmentation Pathway Diagram

Caption: Primary fragmentation pathway showing the dominant alpha-cleavage leading to the base peak at m/z 84.

Infrared Spectroscopy (IR)

IR analysis is used to confirm the presence of the hydroxyl group and the absence of carbonyl impurities (e.g., from incomplete reduction of proline methyl ester or N-formyl intermediates).

Diagnostic Bands

| Functional Group | Wavenumber ( | Intensity | Assignment |

| O-H Stretch | 3350 – 3450 | Broad, Strong | Hydrogen-bonded hydroxyl group. |

| C-H Stretch | 2780 – 2970 | Medium-Strong | |

| C-N Stretch | 1050 – 1250 | Medium | C-N single bond vibration (fingerprint region). |

| Absence of C=O | ~1650 – 1750 | - | Critical Purity Check: Absence confirms full reduction of precursors. |

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural validation. The data below represents the standard shifts observed in deuterated chloroform (

NMR (Proton)

The spectrum is characterized by the N-methyl singlet and the diastereotopic protons of the hydroxymethyl group.

Solvent:

| Proton Assignment | Shift ( | Multiplicity | Integration | Mechanistic Insight |

| N-C | 2.30 – 2.45 | Singlet (s) | 3H | Deshielded by Nitrogen; sharp singlet confirms N-methylation. |

| Ring C | 2.25 – 2.60 | Multiplet (m) | 1H | Chiral center proton; shift varies with concentration/H-bonding. |

| Ring C | 2.20 – 3.10 | Multiplet (m) | 2H | Protons |

| Ring C | 1.60 – 1.95 | Multiplet (m) | 4H | Shielded methylene protons in the ring backbone. |

| C | 3.30 – 3.70 | Multiplet (m) | 2H | Diastereotopic protons; typically appear as complex multiplets or ABX system. |

| -O | 2.50 – 5.00 | Broad (br) | 1H | Highly variable; dependent on concentration and water content. |

NMR (Carbon)

Carbon NMR confirms the carbon skeleton count (6 signals expected).

Solvent:

| Carbon Assignment | Shift ( | Type | Notes |

| N- | 40.0 – 42.0 | Diagnostic N-methyl signal. | |

| Ring C5 | 56.0 – 58.0 | ||

| Ring C2 | 65.0 – 67.0 | Chiral center; most deshielded ring carbon. | |

| 62.0 – 65.0 | Hydroxymethyl carbon. | ||

| Ring C3 | 28.0 – 29.0 | ||

| Ring C4 | 23.0 – 24.0 |

NMR Correlation Workflow

To fully assign the structure during method development, a 2D NMR workflow is recommended.

Caption: Recommended 2D NMR workflow for de novo structural characterization.

Experimental Protocols

Sample Preparation for NMR

-

Solvent Choice: Use

(99.8% D) containing 0.03% TMS as an internal standard. -

Concentration: Dissolve ~10-20 mg of N-Methyl-D-prolinol in 0.6 mL of solvent.

-

Tube: Use a high-quality 5mm NMR tube to ensure field homogeneity.

-

Acquisition:

- : 16 scans, 1s relaxation delay.

- : 256-1024 scans (depending on concentration), proton-decoupled.

Quality Control / Purity Assessment

When analyzing synthesized batches, look for these common impurities:

-

Toluene/THF: Residual solvents from synthesis (check

7.1-7.3 for Toluene, -

Unreacted Proline Ester: Check for methyl ester singlet (~3.7 ppm) or carbonyl in IR (~1740

). -

Water: Broad peak around 1.5-2.0 ppm in

; can shift the OH signal.

References

-

National Institute of Standards and Technology (NIST). N-Methyl-L-prolinol Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem. N-Methylprolinol Compound Summary. National Library of Medicine. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Cited for solvent impurity identification).[1] Available at: [Link]

Sources

A Comprehensive Technical Guide to the Solubility of N-Methyl-D-prolinol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-D-prolinol, a chiral amino alcohol, is a versatile and valuable building block in modern organic synthesis. Its rigid pyrrolidine scaffold and stereogenic center make it a sought-after chiral auxiliary and catalyst in asymmetric reactions, enabling the stereocontrolled synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2] The successful application of N-Methyl-D-prolinol in these contexts is intrinsically linked to its solubility characteristics in various organic solvents. A thorough understanding of its solubility behavior is paramount for reaction optimization, catalyst loading, product purification, and formulation development.

This in-depth technical guide provides a comprehensive overview of the solubility of N-Methyl-D-prolinol in a range of common organic solvents. It delves into the physicochemical properties that govern its solubility, offers qualitative and inferred solubility data, and presents detailed, field-proven protocols for experimentally determining its solubility.

Physicochemical Properties of N-Methyl-D-prolinol

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. N-Methyl-D-prolinol possesses a unique combination of structural features that influence its solubility profile.

Key Molecular Features:

-

Polarity: The presence of a hydroxyl (-OH) group and a tertiary amine within the pyrrolidine ring imparts significant polarity to the molecule. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrogen atom of the tertiary amine can act as a hydrogen bond acceptor.

-

Chirality: As a chiral molecule, its interactions with other chiral molecules, including chiral solvents, can be stereospecific, although this typically has a minor effect on overall solubility.

-

Physical State: N-Methyl-D-prolinol is a colorless to pale yellow liquid at room temperature, which simplifies solubility testing as the dissolution of a solid is not a factor.[3]

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO | [4] |

| Molecular Weight | 115.17 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 68-71 °C (lit.) | [2] |

| Density | 0.971 g/mL at 25 °C | [2] |

| pKa (predicted) | 14.77 ± 0.10 | [2] |

Solubility Profile of N-Methyl-D-prolinol

The molecule's ability to engage in hydrogen bonding and its overall polarity suggest high solubility in polar protic and polar aprotic solvents. Conversely, its solubility is expected to be limited in nonpolar, aprotic solvents.

Qualitative Solubility in Common Organic Solvents

The following table summarizes the expected and inferred solubility of N-Methyl-D-prolinol. This information is synthesized from general statements of its solubility in "various organic solvents,"[1] its use in specific reaction solvents, and solubility data for the closely related compound, N-Methyl-L-proline.[5]

| Solvent Class | Solvent | Inferred/Expected Solubility | Rationale |

| Polar Protic | Methanol | Miscible | Strong hydrogen bonding interactions between the hydroxyl groups of both molecules and the amine of N-Methyl-D-prolinol. A synthesis protocol mentions quenching a reaction containing N-Methyl-D-prolinol with methanol, implying miscibility.[2] |

| Ethanol | Miscible | Similar to methanol, strong hydrogen bonding potential leads to high solubility.[6] | |

| Isopropanol | Miscible | The hydrogen bonding capabilities are expected to ensure miscibility, although the increased steric bulk of the solvent might slightly reduce the dissolution rate compared to methanol or ethanol. | |

| Polar Aprotic | Acetone | Miscible | Acetone's polar nature and ability to act as a hydrogen bond acceptor facilitate strong interactions. The related N-Methyl-L-proline is soluble in acetone.[5] |

| Acetonitrile | Soluble | A polar aprotic solvent capable of dipole-dipole interactions. | |

| Tetrahydrofuran (THF) | Miscible | A common solvent for reactions involving N-Methyl-D-prolinol precursors, indicating good solubility. A synthesis protocol explicitly mentions dissolving a precursor in THF to produce N-Methyl-D-prolinol.[2] | |

| Dichloromethane (DCM) | Soluble | A polar aprotic solvent that can solubilize moderately polar compounds. The related N-Methyl-L-proline is soluble in dichloromethane.[5] Proline-catalyzed reactions are often performed in DCM.[7] | |

| Ethyl Acetate | Soluble | A moderately polar solvent. The related N-Methyl-L-proline is soluble in ethyl acetate.[5] | |

| Dimethylformamide (DMF) | Miscible | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic molecules. | |

| Dimethyl Sulfoxide (DMSO) | Miscible | A highly polar aprotic solvent with strong hydrogen bond accepting capabilities. The related N-Methyl-L-proline is soluble in DMSO.[5] | |

| Nonpolar Aprotic | Toluene | Sparingly Soluble to Insoluble | The significant difference in polarity between the highly polar N-Methyl-D-prolinol and nonpolar toluene suggests limited solubility. |

| Hexanes/Heptane | Insoluble | The nonpolar nature of alkanes makes them poor solvents for highly polar molecules like N-Methyl-D-prolinol. |

The Underlying Science: Intermolecular Forces and Solubility

The solubility of N-Methyl-D-prolinol is governed by the principle of "like dissolves like." This is a direct consequence of the intermolecular forces at play between the solute (N-Methyl-D-prolinol) and the solvent molecules.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Detailed Protocol:

-

Preparation: Add an excess amount of N-Methyl-D-prolinol to a series of glass vials containing a precise volume (e.g., 2 mL) of the desired organic solvents. The excess is necessary to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials tightly and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). [8]3. Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved N-Methyl-D-prolinol to separate. Alternatively, centrifuge the vials to expedite the separation of the excess liquid phase.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette. Be cautious not to disturb the undissolved layer.

-

Dilution and Analysis: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of N-Methyl-D-prolinol using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

-

Calculation: The solubility is then calculated and typically expressed in mg/mL or mol/L.

Kinetic Solubility Assay

This high-throughput method is often used in early-stage drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration at which a compound, initially dissolved in a strong organic solvent like DMSO, precipitates when diluted into an aqueous or organic medium.

Sources

- 1. CAS 99494-01-6: N-Methyl-D-prolinol | CymitQuimica [cymitquimica.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. N-Methyl-L-prolinol | CAS#:99494-01-6 | Chemsrc [chemsrc.com]

- 5. N-Methyl-L-proline | 475-11-6 [chemicalbook.com]

- 6. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. enamine.net [enamine.net]

The Ascendance of a Chiral Workhorse: An In-depth Technical Guide to the Discovery and Historical Context of N-Methyl-D-prolinol

This guide provides an in-depth exploration of N-Methyl-D-prolinol, a cornerstone chiral auxiliary and organocatalyst in modern asymmetric synthesis. We will delve into its discovery within the broader context of stereochemistry, detail its synthesis, elucidate its mechanism of action, and survey its applications in the synthesis of complex molecules and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal molecule.

Introduction: The Quest for Chirality and the Rise of Proline-Derived Auxiliaries

The precise control of stereochemistry is a central tenet of modern organic chemistry and drug development. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological or toxicological profiles. This necessity for enantiomerically pure compounds spurred the development of asymmetric synthesis, a field dedicated to the selective production of a single stereoisomer.

A significant breakthrough in this endeavor was the concept of the chiral auxiliary , a stereogenic group temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The pioneering work of E.J. Corey in 1975 with chiral 8-phenylmenthol laid the foundation for this powerful strategy.[1] Following this, a plethora of chiral auxiliaries have been developed, many derived from readily available natural products like amino acids.[2]

Within this landscape, derivatives of the amino acid proline have emerged as particularly effective and versatile tools.[2] Their rigid pyrrolidine ring provides a well-defined chiral environment, influencing the facial selectivity of reactions. N-Methyl-D-prolinol, a derivative of D-proline, has proven to be an exceptionally valuable asset in the synthetic chemist's toolbox.[3]

The Discovery and Historical Context of N-Methyl-D-prolinol

While the exact date and publication of the first synthesis of N-Methyl-D-prolinol are not prominently documented, its emergence is intrinsically tied to the burgeoning field of asymmetric synthesis and organocatalysis in the latter half of the 20th century. The development of proline and its derivatives as organocatalysts for asymmetric reactions, such as the Hajos-Parrish-Eder-Sauer-Wiechert reaction in the 1970s, set the stage for the exploration of modified proline structures.[4]

The rationale behind the N-methylation of prolinol lies in the modulation of the electronic and steric properties of the parent molecule. The methyl group on the nitrogen atom enhances the nucleophilicity of the nitrogen and can influence the conformational preferences of the pyrrolidine ring, thereby fine-tuning its stereodirecting ability.

Synthesis of N-Methyl-D-prolinol: A Practical Guide

N-Methyl-D-prolinol is readily synthesized from the naturally occurring amino acid D-proline. The following protocol outlines a common and reliable method.

Experimental Protocol: Synthesis of N-Methyl-D-prolinol from D-proline

This two-step procedure involves the protection of the amine followed by reduction of the carboxylic acid.

Step 1: N-Boc Protection of D-proline

-

Reaction Setup: To a solution of D-proline (1 equivalent) in a suitable solvent such as a mixture of dioxane and water, add a base like sodium hydroxide (2 equivalents).

-

Addition of Boc Anhydride: Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise while stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the solution under reduced pressure to remove the organic solvent. Acidify the aqueous solution to pH 2-3 with a suitable acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-proline as a white solid.

Step 2: Reduction of N-Boc-D-proline to N-Boc-D-prolinol and subsequent N-methylation and deprotection

A more direct route involves the reduction of N-tert-butoxycarbonyl-R-prolinol.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve N-tert-butoxycarbonyl-R-prolinol (1 equivalent) in dry tetrahydrofuran (THF).[5]

-

Reduction: Cool the solution in an ice-water bath and slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄, 3 equivalents).[5]

-

Reaction and Quenching: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2 hours.[5] Cool the reaction mixture back in an ice-water bath and carefully quench by the slow, dropwise addition of methanol, followed by water.[5]

-

Workup: Dry the resulting mixture with anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.[5]

-

Purification: The crude product can be purified by distillation or column chromatography to afford N-Methyl-D-prolinol as a colorless oil.[5]

| Parameter | Value | Reference |

| Starting Material | D-proline or N-Boc-D-prolinol | [5][6] |

| Key Reagents | Boc₂O, LiAlH₄ | [5][6] |

| Solvent | Dioxane/Water, THF | [5][6] |

| Typical Yield | 77% (from N-Boc-D-prolinol) | [5] |

Mechanism of Stereochemical Control: The Role of the Chiral Auxiliary

N-Methyl-D-prolinol exerts its stereochemical influence by forming a temporary chiral adduct with the substrate, which then directs the approach of the reagent from a less sterically hindered face. The rigid pyrrolidine ring and the stereocenter at the C2 position create a distinct three-dimensional environment.

Let's consider the example of an asymmetric alkylation of a ketone. The ketone first reacts with N-Methyl-D-prolinol to form a chiral enamine or iminium ion intermediate. The bulky N-methyl and hydroxymethyl groups on the pyrrolidine ring effectively shield one face of the enamine double bond.

Caption: Generalized workflow of asymmetric alkylation using N-Methyl-D-prolinol.

The subsequent approach of an electrophile is then directed to the opposite, more accessible face, leading to the formation of a new stereocenter with a high degree of enantioselectivity. After the reaction, the chiral auxiliary can be cleaved from the product, often by simple hydrolysis, and can be recovered and reused.

Applications in Drug Discovery and Total Synthesis

The utility of N-Methyl-D-prolinol as a chiral auxiliary is underscored by its application in the synthesis of various pharmaceutical agents and complex natural products.

Synthesis of Pyrotinib Intermediate

N-Methyl-D-prolinol is employed as a synthetic intermediate in the preparation of Pyrotinib, an irreversible pan-ErbB receptor tyrosine kinase inhibitor used in cancer therapy.[5] Its chiral backbone is incorporated into the final drug structure, highlighting its role as a chiral building block.

Asymmetric Aldol and Michael Reactions

Proline and its derivatives, including N-methylated prolinols, are highly effective organocatalysts for asymmetric aldol and Michael reactions.[4] They facilitate the formation of carbon-carbon bonds with excellent stereocontrol, providing access to complex molecular architectures.

Caption: Key application areas of N-Methyl-D-prolinol in organic synthesis.

Conclusion and Future Outlook

N-Methyl-D-prolinol stands as a testament to the power of rational design in asymmetric catalysis. Its development from the readily available chiral pool of amino acids has provided chemists with a robust and versatile tool for the enantioselective synthesis of complex molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of reliable and efficient chiral auxiliaries like N-Methyl-D-prolinol will only increase. Future research will likely focus on the development of novel proline-based catalysts with even greater activity and selectivity, as well as their immobilization on solid supports for easier recovery and recycling, further enhancing their utility in both academic and industrial settings.[7][8]

References

- Google Patents. CN107827802B - Synthesis method of D-proline.

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Wikipedia. Chiral auxiliary. [Link]

-

ResearchGate. (PDF) Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

PubMed. Recent applications of asymmetric organocatalytic annulation reactions in natural product synthesis. [Link]

-

International Advanced Research Journal in Science, Engineering and Technology. A review: L- Proline as an organocatalyst. [Link]

-

Organic Syntheses. L-Proline, 2-methyl-. [Link]

-

ResearchGate. Recent developments in next generation (S)-proline-derived chiral organocatalysts. [Link]

-

Wikipedia. Proline organocatalysis. [Link]

-

RSC Publishing. Heterogeneous organocatalysis: the proline case. [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 99494-01-6: N-Methyl-D-prolinol | CymitQuimica [cymitquimica.com]

- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 5. chemicalbook.com [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Scarcity and Significance of N-Methyl-D-prolinol Derivatives in Nature: A Technical Guide for Researchers

Abstract

N-Methyl-D-prolinol, a chiral amino alcohol, is a valuable and widely utilized scaffold in synthetic organic chemistry, particularly as a chiral auxiliary and catalyst in asymmetric synthesis.[1] While its synthetic utility is well-established, its natural occurrence is notably rare. This technical guide provides an in-depth exploration of the known and closely related N-methylated prolinol derivatives found in nature. We will delve into the biological sources of these compounds, primarily focusing on fungal and plant kingdoms, and dissect the biosynthetic pathways that lead to the formation of the N-methylated pyrrolidine core. Furthermore, this guide will furnish drug development professionals with an understanding of the pharmacological activities associated with these natural products and detail the experimental methodologies for their isolation, purification, and structural elucidation.

Introduction: The Enigmatic Presence of a Synthetic Workhorse in Nature's Arsenal

The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products, particularly in alkaloids isolated from plants and microorganisms.[2] These compounds exhibit a broad spectrum of biological activities, from antimicrobial and anticancer to enzyme inhibitory effects.[1][2] The introduction of a methyl group on the nitrogen atom and a hydroxymethyl substituent at the C-2 position, as seen in N-Methyl-D-prolinol, imparts specific stereochemical and electronic properties that can significantly influence biological activity.

Despite the prevalence of the parent pyrrolidine scaffold, the direct natural occurrence of N-Methyl-D-prolinol is exceptionally limited, with the majority of its presence in scientific literature being of synthetic origin.[1] However, nature has produced a fascinating, albeit small, collection of derivatives that incorporate a closely related N-methylated prolinol or prolinone moiety. This guide aims to illuminate these rare natural products, providing a comprehensive resource for researchers interested in their discovery, biosynthesis, and potential applications.

Fungal Metabolites: The Penicipyrrolidines - A Case Study

A significant breakthrough in the discovery of natural products featuring a complex pyrrolidine scaffold has been the isolation of penicipyrrolidines from the mangrove-derived fungus Penicillium sp. DM27.[1][3] These compounds, while not direct N-Methyl-D-prolinol derivatives, possess a related 2-methyl-1-(pyrrolidinyl)-decanone or similar structure, offering valuable insights into the biosynthetic capabilities of fungi to produce complex pyrrolidine alkaloids.

Structural Diversity and Biological Activity of Penicipyrrolidines

Over two dozen penicipyrrolidines (O-X) have been isolated and characterized, each featuring a unique variation of the core pyrrolidine structure.[1][3] Their structures have been meticulously determined through a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The absolute configurations were established using biosynthetic considerations and Time-Dependent Density Functional Theory (TDDFT) calculations of their Electronic Circular Dichroism (ECD) spectra.[1][3]

Table 1: Selected Penicipyrrolidines and their Reported Biological Activities

| Compound | Structure (Simplified Representation) | Biological Activity | Reference |

| Penicipyrrolidine P | Pyrrolidine core with a C10 acyl chain and hydroxylations | Significantly enhances glucose uptake in L6 myotubes (3.83-fold increase) | [1] |

| Penicipyrrolidine Q | Pyrrolidine core with a C10 acyl chain and varied oxidation | Weaker enhancement of glucose uptake compared to Penicipyrrolidine P | [1] |

| Penicipyrrolidine R | Pyrrolidine core with a C10 acyl chain and varied oxidation | Weaker enhancement of glucose uptake compared to Penicipyrrolidine P | [1] |

| Penicipyrrolidine K | Pyrrolidine core with a complex acyl chain | Potent anti-fibrotic activity by targeting ADAM17 | [1] |

The notable bioactivity of Penicipyrrolidine P in enhancing glucose uptake, comparable to the widely used antidiabetic drug metformin, highlights the therapeutic potential of this class of fungal metabolites.[1]

Experimental Workflow: Isolation and Structure Elucidation of Penicipyrrolidines

The successful isolation and characterization of these intricate molecules rely on a systematic and robust experimental approach. The causality behind the chosen methods is crucial for obtaining pure compounds and accurately determining their structures.

Step 1: Fungal Fermentation and Extraction

-

Rationale: Large-scale fermentation of Penicillium sp. DM27 is essential to generate sufficient biomass for the isolation of these often low-abundance secondary metabolites. The choice of culture medium and fermentation conditions can significantly impact the metabolic profile of the fungus.

-

Protocol:

-

Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a mycelial culture of Penicillium sp. DM27.

-

Incubate under optimal conditions (temperature, shaking speed) for a predetermined period to allow for maximal production of secondary metabolites.

-

Separate the mycelia from the broth by filtration.

-

Extract both the mycelia and the broth with an organic solvent (e.g., ethyl acetate) to capture a broad range of metabolites.

-

Concentrate the extracts under reduced pressure to yield a crude extract.

-

Step 2: Chromatographic Purification

-

Rationale: A multi-step chromatographic approach is necessary to separate the complex mixture of compounds present in the crude extract. The selection of stationary and mobile phases is guided by the polarity of the target compounds.

-

Protocol:

-

Silica Gel Column Chromatography: Fractionate the crude extract using a silica gel column with a gradient of solvents of increasing polarity (e.g., hexane to ethyl acetate to methanol).

-

Sephadex LH-20 Column Chromatography: Further purify the fractions containing the target compounds using size-exclusion chromatography to remove pigments and other impurities.

-

High-Performance Liquid Chromatography (HPLC): Employ reversed-phase (e.g., C18) or normal-phase HPLC with various solvent systems to isolate the pure penicipyrrolidines.

-

Step 3: Structure Elucidation

-

Rationale: A combination of spectroscopic techniques is required to unambiguously determine the planar structure and stereochemistry of the isolated compounds.

-

Protocol:

-

HRESIMS: Determine the molecular formula of the compound.

-

1D NMR (¹H and ¹³C): Identify the types and number of protons and carbons in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Establish the connectivity of protons and carbons to assemble the planar structure.[4]

-

NOESY/ROESY: Determine the relative stereochemistry by observing through-space correlations between protons.

-

TDDFT-ECD Calculations: Compare the experimentally measured ECD spectrum with the calculated spectra of possible stereoisomers to assign the absolute configuration.[1]

-

Biosynthesis of the N-Methylated Pyrrolidine Core in Nature

While a direct biosynthetic pathway to N-Methyl-D-prolinol from proline has not been definitively elucidated in nature, the formation of the closely related N-methyl-Δ¹-pyrrolinium cation is a well-characterized pathway in the biosynthesis of tropane and nicotine alkaloids in plants.[5][6] This pathway provides a fundamental understanding of how the N-methylated pyrrolidine ring is constructed in a biological system.

The biosynthesis commences with the amino acid L-ornithine, which is decarboxylated to putrescine by ornithine decarboxylase (ODC). Putrescine then undergoes N-methylation, a crucial step catalyzed by putrescine N-methyltransferase (PMT), utilizing S-adenosyl methionine (SAM) as the methyl group donor. The resulting N-methylputrescine is then oxidatively deaminated by a diamine oxidase to yield 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[5][7] This cation serves as a key branch-point intermediate for the synthesis of various alkaloids. The subsequent reduction of this iminium cation would lead to an N-methylated pyrrolidine ring.

Other Potential Natural Sources and Future Directions

The search for natural N-Methyl-D-prolinol derivatives extends beyond fungi and plants to the vast and largely unexplored marine environment. Marine organisms are a prolific source of structurally unique and biologically active alkaloids.[8] While no direct N-Methyl-D-prolinol derivatives have been reported from marine sources to date, the chemical diversity of marine natural products suggests that they may yet be discovered.

Future research in this area should focus on:

-

Targeted Genome Mining: Identifying biosynthetic gene clusters in microorganisms that encode for enzymes homologous to those involved in proline modification and N-methylation.

-

Advanced Metabolomics: Utilizing sensitive analytical techniques like LC-MS/MS to screen extracts from diverse natural sources for the presence of N-Methyl-D-prolinol and its derivatives.

-

Enzymatic Synthesis: Exploring the potential of isolated enzymes, such as N-methyltransferases and reductases, for the biocatalytic production of N-Methyl-D-prolinol and its analogs.

Conclusion

The natural occurrence of N-Methyl-D-prolinol derivatives remains a captivating and underexplored area of natural product chemistry. While the compound itself is a cornerstone of synthetic chemistry, its scarcity in nature underscores the unique and highly specific biosynthetic pathways that evolution has forged. The discovery of complex pyrrolidine alkaloids like the penicipyrrolidines in fungi provides a tantalizing glimpse into nature's ability to construct such scaffolds. A deeper understanding of the biosynthesis of the N-methylated pyrrolidine core, as exemplified by the N-methyl-Δ¹-pyrrolinium cation pathway, offers a roadmap for future discovery and bioengineering efforts. For researchers and drug development professionals, the pursuit of these rare natural products holds the promise of uncovering novel bioactive compounds with therapeutic potential.

References

-

MDPI. (2023). Pyrrolidine Alkaloids from Mangrove Fungus Penicillium sp. DM27 Enhance L6 Cell Glucose Uptake. Molecules, 28(23), 7899. Available from: [Link]

-

Ali, L., & Shaheen, F. (2013). Isolation and Structure Elucidation of a New Triterpenoid from Prunus cerasoides D. Don. Records of Natural Products, 7(2), 123-128. Available from: [Link]

-

MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4997. Available from: [Link]

-

MDPI. (2021). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Marine Drugs, 19(12), 701. Available from: [Link]

-

ResearchGate. (2018). A New Pyrrolizidine Alkaloid from Penicillium Expansum. Journal of Chemical Research, 42(2), 93-94. Available from: [Link]

-

PubChem. (n.d.). N-methyl-Δ1-pyrrolinium cation biosynthesis. Retrieved from [Link]

-

ResearchGate. (2019). Tropane alkaloid biosynthesis up to the formation of the N-methyl-Δ¹-pyrrolinium cation. Retrieved from [Link]

-

MDPI. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. International Journal of Molecular Sciences, 20(3), 543. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. acgpubs.org [acgpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. N-methyl-Î1-pyrrolinium cation biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Suppliers of N-Methyl-D-prolinol: A Technical Sourcing Guide

Executive Summary

N-Methyl-D-prolinol (CAS: 99494-01-6), also known as (R)-1-Methyl-2-pyrrolidinemethanol, is a critical chiral building block and organocatalyst precursor in modern asymmetric synthesis.[1] Unlike its L-enantiomer (derived from natural L-proline), the D-enantiomer requires specific sourcing strategies due to the lower natural abundance of the starting material (D-proline).

This guide addresses the supply chain landscape, quality specifications, and synthesis-derived impurity profiles that research and process development scientists must navigate when sourcing this compound for pharmaceutical intermediates (e.g., Pyrotinib, Anidulafungin derivatives) or ligand synthesis.

Chemical Profile & Technical Specifications[1][2][3][4][5][6]

To ensure reproducibility in asymmetric catalysis, the physicochemical integrity of N-Methyl-D-prolinol is paramount. Below are the baseline specifications for research and GMP-grade material.

Identity & Properties

| Parameter | Specification |

| IUPAC Name | [(2R)-1-methylpyrrolidin-2-yl]methanol |

| Common Name | N-Methyl-D-prolinol |

| CAS Number | 99494-01-6 (Specific to R-isomer) |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 68–71 °C (at reduced pressure, typically ~10-12 mmHg) |

| Density | ~0.97 g/mL at 25 °C |

| Chirality | (R)-configuration; Enantiomeric Excess (ee) > 98% |

Critical Quality Attributes (CQA)

-

Enantiomeric Purity: Must be ≥ 98% ee. Lower purity compromises the stereoselectivity of downstream asymmetric transformations.

-

Water Content: The compound is hygroscopic. Water content > 0.5% can deactivate sensitive organometallic catalysts (e.g., in CBS reductions or zinc-mediated additions).

-

Residual Solvents: THF and Methanol are common process solvents.

Synthesis-Driven Impurity Profiling

Understanding the manufacturing route is essential for anticipating impurities that do not appear on a standard Certificate of Analysis (CoA).

Dominant Manufacturing Route: The "Boc-Reductive" Method

The most robust industrial route involves the reduction of N-Boc-D-proline or N-Boc-D-prolinol using Lithium Aluminum Hydride (LiAlH₄). This method simultaneously reduces the carbamate to an N-methyl group and the ester/acid to an alcohol.

Mechanism & Risk Analysis:

-

Starting Material: N-Boc-D-proline (derived from D-Proline).

-

Reagent: LiAlH₄ (excess).

-

Transformation: Carbamate

N-Methyl amine; Carboxyl

Impurity Logic Diagram

The following diagram illustrates the synthesis workflow and the specific points where critical impurities are generated.

Figure 1: Synthesis workflow via LiAlH₄ reduction showing potential impurity origins. Impurity A affects purity assays; Impurity B poisons downstream catalysts.

Commercial Supply Landscape

The supply chain is segmented into "Catalog Suppliers" (High cost, high QC, small volume) and "Bulk Manufacturers" (Lower cost, variable QC, kg scale).

Tier 1: Validated Catalog Suppliers (Research Scale: 1g – 100g)

Use these for early-stage screening where material reliability > cost.

| Supplier | Catalog # | Purity Spec | Notes |

| Sigma-Aldrich (Merck) | 761990 | 97% | High reliability; supplies the specific (R)-isomer. Ships globally. |

| BLD Pharm | BD9684 | 95%+ | Good balance of cost/quality. Strong inventory in Asia/US. |

| TCI Chemicals | Inquire | >98% | Often lists S-isomer (L-prolinol); verify CAS 99494-01-6 specifically. |

Tier 2: Bulk & Custom Synthesis (Process Scale: 1kg+)

For pilot plant or manufacturing, direct engagement with CROs/CMOs is required.

-

Dayang Chem (Hangzhou): Known for scaling proline derivatives.

-

CymitQuimica: European distribution hub.

-

Enamine: Strong capabilities in chiral building blocks; can synthesize on demand if stock is low.

Sourcing Strategy:

-

The "D-Proline Tax": Expect to pay 3–5x more for the D-isomer compared to the L-isomer due to the cost of D-proline starting material.

-

Lead Times: Bulk orders often require 4–6 weeks as they are campaign-manufactured rather than stocked.

Applications in Drug Development

Why is this specific chiral auxiliary sourced?

-

Chiral Ligand Synthesis: N-Methyl-D-prolinol is the immediate precursor to N-Methyl-D-prolinol-derived oxazaborolidines (CBS catalysts). These are used for the enantioselective reduction of prochiral ketones to secondary alcohols.

-

Pharmaceutical Intermediates:

-

Pyrotinib: Used in the synthesis of the chiral pyrrolidine fragment.

-

Antifungals: Building block for echinocandin derivatives (e.g., Anidulafungin analogs) where the R-configuration is essential for biological activity.

-

-

Organocatalysis: While diphenylprolinol silyl ethers are more common, the N-methyl derivative serves as a Lewis base catalyst in specific acylation reactions.

Handling and Storage Protocols

Safety Signal: GHS05, GHS07 (Skin Irritant, Eye Damage).

-

Hygroscopicity: The amine functionality and alcohol group make this compound avidly absorb atmospheric moisture.

-

Protocol: Store under Argon or Nitrogen.

-

Recovery: If wet, dry over activated 4Å molecular sieves for 24 hours or distill under vacuum (bp ~70°C @ 10mmHg).

-

-

Air Sensitivity: Amines can oxidize over time, turning yellow/brown.

-

Storage: Refrigerator (2–8 °C) is recommended for long-term stability.

-

References

-

Sigma-Aldrich. (R)-1-Methyl-2-pyrrolidinemethanol Product Specification (Cat# 761990). Retrieved from

-

ChemicalBook. N-Methyl-D-prolinol (CAS 99494-01-6) Technical Data. Retrieved from

-

National Institutes of Health (NIH) - PubChem. Compound Summary: (2S)-1-Methyl-2-pyrrolidinemethanol (Enantiomer Comparison). Retrieved from

-

BLD Pharm. Safety Data Sheet (SDS) for N-Methyl-D-prolinol.[2] Retrieved from

-

Organic Syntheses. Synthesis of (S)-2-Methylproline (Methodology Reference). Org.[1][3][4][5] Synth. 1995, 72, 62. DOI: 10.15227/orgsyn.072.0062.[3] Retrieved from

Sources

Technical Guide: Thermal Stability and Degradation of N-Methyl-D-prolinol

Executive Summary

N-Methyl-D-prolinol (CAS: 5211-62-1) is a pivotal chiral auxiliary and ligand precursor employed in asymmetric synthesis, most notably in the preparation of Corey-Bakshi-Shibata (CBS) catalysts. While chemically robust compared to its aldehyde or amino acid counterparts, its stability is compromised by three primary vectors: oxidative dehydrogenation of the primary alcohol, N-oxide formation at the tertiary amine, and thermal racemization under basic conditions.

This guide provides a definitive technical analysis of these degradation pathways, supported by physicochemical data and validated handling protocols.[1] It is designed for process chemists and analytical scientists requiring rigorous control over chiral purity and material integrity.

Physicochemical Profile

Understanding the baseline properties of N-Methyl-D-prolinol is a prerequisite for distinguishing between phase changes (evaporation) and chemical degradation.

| Property | Value | Critical Note |

| Chemical Structure | (2R)-1-Methyl-2-pyrrolidinemethanol | Tertiary amine + Primary alcohol |

| Molecular Weight | 115.17 g/mol | Low MW facilitates GC analysis |

| Boiling Point | 164–165 °C (at 760 mmHg) | Stable distillation requires vacuum (e.g., 68–70 °C @ 12 mmHg) |

| Flash Point | ~62 °C (Closed Cup) | Classifiable as a combustible liquid |

| pKa | ~10.2 (Conjugate acid) | Highly basic; hygroscopic |

| Optical Rotation | Primary indicator of enantiomeric purity |

Technical Insight: The molecule exhibits significant hygroscopicity.[2][3] Absorbed water does not merely dilute the sample; it acts as a nucleophile that can accelerate ring-opening side reactions at elevated temperatures (>150 °C) or facilitate proton exchange leading to racemization.

Degradation Mechanisms and Pathways

The degradation of N-Methyl-D-prolinol is rarely spontaneous at room temperature but accelerates under thermal stress in the presence of oxygen or Lewis acids.

Oxidative Instability (The Dominant Pathway)

The primary alcohol moiety is the "soft spot" of the molecule. Upon exposure to atmospheric oxygen at elevated temperatures (>60 °C), it undergoes oxidative dehydrogenation.

-

Stage 1: Oxidation to N-Methyl-D-prolinal (Aldehyde). This intermediate is highly reactive and prone to polymerization.

-

Stage 2: Further oxidation to N-Methyl-D-proline (Carboxylic acid).

-

Side Reaction: The tertiary amine can oxidize to the N-Oxide , particularly if peroxides are present in solvent impurities.

Thermal Racemization

Unlike quaternary ammonium salts, N-Methyl-D-prolinol does not undergo Hofmann elimination easily. However, the chiral center at the C2 position (alpha to the nitrogen) is susceptible to inversion.

-

Mechanism: At temperatures >140 °C, or >80 °C in the presence of strong bases (e.g., alkoxides, hydroxides), the C2 proton becomes sufficiently acidic to deprotonate, forming a planar enolate-like intermediate which re-protonates non-stereoselectively.

-

Result: Loss of optical activity (formation of the racemate).

Visualization of Degradation Logic

The following diagram details the causal relationships between environmental stressors and specific degradation products.

Figure 1: Mechanistic pathways for the thermal and oxidative degradation of N-Methyl-D-prolinol.[4]

Experimental Assessment Protocols

To validate the quality of N-Methyl-D-prolinol, researchers should employ a multi-modal approach combining thermal analysis (TGA) with chromatographic separation (GC/HPLC).

Protocol A: Accelerated Stability Testing (Stress Test)

Objective: Determine the shelf-life and handling limits under oxidative stress.

-

Preparation: Aliquot 5 mL of N-Methyl-D-prolinol into three crimp-sealed vials:

-

Vial A: Nitrogen purged (Control).

-

Vial B: Headspace air, stored at 25 °C.

-

Vial C: Headspace air, stored at 60 °C (Accelerated).

-

-

Incubation: Maintain conditions for 7 days.

-

Analysis: Dilute 50 µL of each sample into 1 mL of Acetonitrile.

-

Detection (GC-MS):

-

Column: DB-5ms or equivalent non-polar phase.

-

Inlet: 250 °C.

-

Ramp: 50 °C (2 min) → 10 °C/min → 200 °C.

-

Target Ions: Look for M-2 (Aldehyde) and M+16 (N-Oxide) peaks relative to the parent peak (m/z 115).

-

Protocol B: Enantiomeric Excess (ee) Determination

Objective: Detect thermal racemization.[5]

-

Method: Chiral HPLC.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1). Note: Diethylamine is crucial to suppress peak tailing of the basic amine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (weak absorption, high concentration required) or Refractive Index (RI).

Workflow Visualization

Figure 2: Quality control workflow for validating N-Methyl-D-prolinol integrity.

Storage and Handling Recommendations

Based on the degradation mechanisms identified above, the following Standard Operating Procedure (SOP) is recommended:

-

Atmosphere: Strictly store under an inert atmosphere (Argon or Nitrogen). The primary alcohol is susceptible to air-oxidation over long periods.

-

Temperature: Store refrigerated (2–8 °C). While stable at room temperature for short durations, long-term storage at ambient temperature increases the rate of N-oxide formation.

-

Container: Use amber glass to prevent potential photo-oxidation, though the molecule is not acutely light-sensitive.

-

Distillation: If the material yellows (indicating oxidation), purify via vacuum distillation.

-

Target: 68–71 °C at 12–15 mmHg.

-

Caution: Do not exceed bath temperatures of 140 °C to avoid racemization risks.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 643492, N-Methyl-L-prolinol. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. (2023). N-Methyl-L-prolinol Gas Phase Data. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. navybrand.com [navybrand.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Precision Organocatalysis: Applications of N-Methyl-D-Prolinol Derivatives

Executive Summary

This application note details the strategic implementation of N-Methyl-D-prolinol derivatives in asymmetric organocatalysis. Unlike their secondary amine counterparts (e.g., the Jørgensen-Hayashi catalysts) which operate via covalent enamine/iminium activation, N-methylated prolinol derivatives function primarily through non-covalent interactions —specifically as Chiral Phase Transfer Catalysts (PTC) upon quaternization, or as Lewis Bases (N-oxides).

This guide provides validated protocols for synthesizing the catalyst scaffold and applying it to high-value asymmetric transformations, distinguishing these mechanisms from traditional proline catalysis.

Part 1: Mechanistic Distinction & Scaffold Utility

The methylation of the pyrrolidine nitrogen fundamentally alters the catalytic landscape. While L-Proline and diarylprolinol silyl ethers rely on the N-H bond to form covalent intermediates, N-Methyl-D-prolinol derivatives are "blocked" from this pathway. Instead, they serve as robust chiral scaffolds for:

-

Phase Transfer Catalysis (PTC): Quaternization of the tertiary amine creates a chiral cation capable of ion-pairing with anionic nucleophiles.

-

Lewis Base Catalysis: The N-oxide derivative (generated in situ or isolated) activates silicon-based nucleophiles (e.g., allyltrichlorosilanes).

-

Chiral Ligands: (Note: While often used in Zn/Cu catalysis, this guide focuses on metal-free organocatalysis).

Mechanistic Divergence Diagram

The following diagram illustrates the critical operational difference between standard Proline catalysts and the N-Methyl derivatives.

Part 2: Catalyst Synthesis Protocol

Self-Validating Step: Before attempting catalysis, one must synthesize and verify the active N-methyl scaffold. The following protocol describes the conversion of D-proline to the N-Methyl-D-prolinol derived ammonium salt (PTC precursor).

Protocol A: Synthesis of N-Benzyl-N-Methyl-D-Prolinol Ammonium Bromide

Objective: Create a Phase Transfer Catalyst from D-Proline.

Reagents:

-

D-Proline (Start material)

-

LiAlH₄ (Reductant)

-

Formaldehyde / Formic acid (Eschweiler-Clarke methylation) or MeI

-

Benzyl Bromide (Quaternization agent)

Step-by-Step Workflow:

-

Reduction: Reduce D-Proline to D-Prolinol using LiAlH₄ in THF (Reflux, 4h). Validation: disappearance of C=O stretch in IR.

-

N-Methylation: Treat D-Prolinol with formaldehyde (37% aq) and formic acid at reflux (Eschweiler-Clarke) to yield N-Methyl-D-Prolinol .

-

Checkpoint: 1H NMR must show a singlet ~2.3 ppm (N-Me).

-

-

O-Protection (Optional but recommended for stability): Protect the alcohol as a benzyl ether or silyl ether if high lipophilicity is required, though the free -OH can provide H-bonding direction. For this protocol, we use the O-Benzyl ether .

-

Quaternization (The Active Catalyst):

-

Dissolve O-Benzyl-N-Methyl-D-Prolinol (1.0 equiv) in acetone.

-

Add Benzyl Bromide (1.2 equiv).

-

Stir at room temperature for 12–24 hours. The product often precipitates.

-

Purification: Filtration and washing with cold ether. Recrystallize from Ethanol/EtOAc.

-

Analytical Criteria (QC):

-

Appearance: White crystalline solid.

-

1H NMR (DMSO-d6): Distinct downfield shift of N-Me protons (~3.0-3.3 ppm) indicating positive charge character.

-

Solubility: Soluble in DCM, CHCl3; insoluble in non-polar ether/hexanes.

Part 3: Application Protocols

Protocol B: Asymmetric Phase Transfer Alkylation

Application: Enantioselective alkylation of Glycine Schiff Bases (Synthesis of unnatural amino acids). Mechanism: The chiral ammonium salt extracts the enolate into the organic phase, blocking one face via steric bulk and ionic interaction.

Materials:

-

Substrate: N-(Diphenylmethylene)glycine tert-butyl ester.[1]

-

Electrophile: Benzyl bromide (or derivatives).

-

Catalyst: N-Benzyl-N-Methyl-D-Prolinol derived ammonium salt (10 mol%).

-

Base: 50% KOH (aq).

-

Solvent: Toluene or DCM.

Experimental Procedure:

-

System Setup: In a reaction vial, charge the Glycine Schiff Base (0.5 mmol), Catalyst (0.05 mmol), and Toluene (2.0 mL).

-

Phase Initiation: Add the Electrophile (0.6 mmol). Cool the mixture to 0°C.

-

Trigger: Add 50% aqueous KOH (0.5 mL) with vigorous stirring. Crucial: Stirring rate must be high (>1000 rpm) to maximize interfacial area.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Reaction typically completes in 4–12 hours.

-

Quench & Workup: Dilute with water/ether. Separate phases. Dry organic layer over Na₂SO₄.

-

Hydrolysis (Analysis): Treat the crude Schiff base with 1N HCl/THF (1:1) for 2h to release the amino acid ester.

-

Analysis: Analyze the ester via Chiral HPLC (e.g., Chiralcel OD-H).

Data Interpretation:

| Parameter | Target Specification | Troubleshooting |

| Yield | >85% | If low, increase stirring rate or catalyst loading. |

| ee% | >90% (D-isomer) | If low, lower temperature to -20°C or check catalyst purity (ensure no tertiary amine remains). |

Protocol C: Lewis Base Activation (N-Oxide Catalysis)

Application: Enantioselective Allylation of Aldehydes. Mechanism: N-Methyl-D-Prolinol N-Oxide acts as a Lewis base to activate allyltrichlorosilane, creating a hypervalent silicate intermediate that transfers the allyl group.

Materials:

-

Catalyst: N-Methyl-D-Prolinol N-Oxide (prepared by oxidation of N-Methyl-D-Prolinol with mCPBA).

-

Reagent: Allyltrichlorosilane.

-

Substrate: Benzaldehyde.

-

Solvent: DCM or Acetonitrile.

-

Additive: Diisopropylethylamine (DIPEA) - acts as an HCl scavenger.

Experimental Procedure:

-

Catalyst Prep: If not stored, oxidize N-Methyl-D-Prolinol (1.0 equiv) with mCPBA (1.1 equiv) in DCM at 0°C. Wash with NaHCO₃ to remove acid. Dry and use immediately.

-

Reaction Assembly: Dissolve Benzaldehyde (0.5 mmol) and Catalyst (10 mol%) in dry DCM (2 mL) under Argon.

-

Reagent Addition: Cool to -78°C. Add DIPEA (1.0 equiv) followed by Allyltrichlorosilane (1.2 equiv) dropwise.

-

Incubation: Stir at -78°C for 4–8 hours.

-

Workup: Quench with saturated NaHCO₃ (aq). Extract with EtOAc.

-

Analysis: Determine ee% via Chiral GC or HPLC.

Workflow Diagram (Lewis Base Catalysis)

Part 4: Troubleshooting & Critical Control Points

Catalyst Purity (The "Methyl" Factor)

-

Risk: Incomplete methylation during catalyst synthesis leaves secondary amines (prolinol) present.

-

Impact: Secondary amines will react with alkyl halides (in PTC) or silanes (in Lewis Base) differently, causing background racemic reactions.

-

Control: Ensure the N-Methyl signal in NMR is stoichiometric and no N-H broad singlets are visible.

Moisture Sensitivity

-

PTC: Relatively robust to moisture (uses aqueous base).

-

Lewis Base (Silanes): Strictly anhydrous. Allyltrichlorosilane hydrolyzes rapidly in moist air, killing the reaction. Use flame-dried glassware.

Stereochemical Outcome

-